Enhanced Lipophilicity (XLogP3) vs. Primary Amine Analog Enables Superior CNS Drug-Likeness Profile
The N-methyl substitution on the target compound increases computed lipophilicity by approximately 0.8 XLogP3 units compared to the des-methyl primary amine analog [1][2]. This increase brings the target compound's lipophilicity into a more favorable range for blood-brain barrier penetration while remaining within Lipinski's Rule of Five guidelines.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 (free base form) |
| Comparator Or Baseline | 2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine (des-methyl analog, CAS 805184-96-7): XLogP3 = 1.3 |
| Quantified Difference | Δ XLogP3 = +0.8 |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
For procurement in CNS-targeted discovery programs, the target compound's higher XLogP3 predicts superior passive membrane permeability relative to the primary amine analog, reducing the need for additional lipophilicity-enhancing derivatization steps.
- [1] PubChem Compound Summary for CID 119031017, computed property: XLogP3. National Center for Biotechnology Information, 2025. View Source
- [2] PubChem Compound Summary for CID 3157458 (2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine), computed property: XLogP3 = 1.3. National Center for Biotechnology Information, 2025. View Source
